

# The Discovery and Development of STM2457: A First-in-Class METTL3 Inhibitor

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**STM2457** is a first-in-class, potent, and selective small-molecule inhibitor of the N6-methyladenosine (m6A) RNA methyltransferase, METTL3. Its discovery represents a significant milestone in the exploration of epitranscriptomics as a therapeutic avenue. This technical guide provides a comprehensive overview of the discovery, development, and preclinical characterization of **STM2457**, with a focus on its mechanism of action, anti-leukemic properties, and the experimental methodologies employed in its evaluation.

### **Discovery and Optimization**

**STM2457** was identified through a high-throughput screening (HTS) campaign of approximately 250,000 diverse, drug-like compounds. This initial screen identified a hit compound, STM1760, with a half-maximal inhibitory concentration (IC50) of 51.7  $\mu$ M. Subsequent optimization of STM1760 for potency, as well as in vitro absorption, distribution, metabolism, and excretion (ADME) and in vivo pharmacokinetic properties, led to the development of **STM2457**.[1]

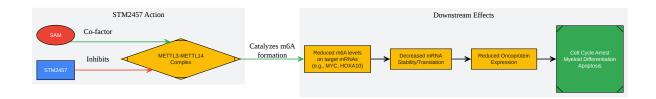
#### **Mechanism of Action**

**STM2457** is a highly potent, S-adenosylmethionine (SAM)-competitive, catalytic inhibitor of the METTL3-METTL14 methyltransferase complex.[2][3] X-ray crystallography has confirmed that



**STM2457** binds to the SAM-binding pocket of METTL3.[1] By occupying this site, **STM2457** directly prevents the transfer of a methyl group from SAM to adenosine residues on mRNA, thereby inhibiting the formation of m6A. This leads to a global reduction in m6A levels on poly-A+ enriched RNA.[1]

## Signaling Pathway of METTL3 Inhibition by STM2457 in Acute Myeloid Leukemia (AML)



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Caption: **STM2457** competitively inhibits the METTL3-METTL14 complex, leading to reduced m6A levels and downstream anti-leukemic effects.

#### **Quantitative Data**

## Table 1: In Vitro Potency and Binding Affinity of STM2457



Parameter	Assay Type	Value	Reference
IC50 vs. METTL3/14	RapidFire Mass Spectrometry	16.9 nM	[1]
IC50 vs. METTL3	RFMS	17 nM	[3]
Kd vs. METTL3/14	Surface Plasmon Resonance (SPR)	1.4 nM	[1]
Kd vs. METTL3	Surface Plasmon Resonance (SPR)	3.2 nM	[3]
Cellular Target Engagement (IC50)	Thermal Shift Assay	4.8 μΜ	[3]

## **Table 2: Cellular Proliferation IC50 Values for STM2457**

in AML Cell Lines

Cell Line	IC50 (μM)	Reference
MOLM-13	3.5	[3]
Various AML cell lines	0.6 - 10.3	[4]

Table 3: In Vivo Efficacy of STM2457 in AML Patient-

**Derived Xenograft (PDX) Models** 

PDX Model	Genotype	Treatment Regimen	Outcome	Reference
PDX-393	MLL-AF10, NIK- RAS	50 mg/kg i.p., q.d.	Prolonged survival	[2]
PDX-579	Nmp1c, IDH1/2, Flt3	50 mg/kg i.p., q.d.	Prolonged survival	[2]
PDX-473	MLL-AF6, NIK- Ras, CDKalpha	50 mg/kg i.p., q.d.	Prolonged survival, impaired re- engraftment	[2]



# Experimental Protocols METTL3/14 RapidFire Mass Spectrometry (RFMS) Methyltransferase Assay

This enzymatic assay was utilized to determine the IC50 value for the inhibition of RNA methyltransferase activity.

- Enzyme Preparation: Full-length His-tagged METTL3 co-expressed with full-length FLAG-tagged METTL14 in a baculovirus expression system was used. The enzyme complex was purified using standard affinity chromatography.
- Reaction Conditions: Enzymatic reactions were performed at room temperature in 384-well plates with a final reaction volume of 20 μL containing 20 mM Tris-HCl pH 7.6, 1 mM DTT, and 0.01% Tween-20.
- Incubation: 5 nM of the METTL3/14 complex was pre-incubated with various concentrations of STM2457 for 10 minutes.
- Reaction Initiation: The reaction was initiated by the addition of 0.2 μM Sadenosylmethionine and a specific RNA oligonucleotide substrate.
- Termination and Analysis: The reaction was stopped, and the amount of methylated RNA was quantified using RapidFire mass spectrometry.

#### Surface Plasmon Resonance (SPR) Assay

SPR was employed to confirm the direct binding of **STM2457** to the METTL3/14 heterodimer and to determine the binding affinity (Kd).

- Immobilization: The METTL3/14 protein complex was immobilized on a sensor chip.
- Binding Analysis: A dilution series of **STM2457** was flowed over the sensor chip surface.
- SAM Competition: To demonstrate the SAM-competitive binding mode, the SPR assay was also performed with SAM included in the running buffer.[1]



• Data Analysis: The association and dissociation rates were measured to calculate the equilibrium dissociation constant (Kd).

#### **Cellular Thermal Shift Assay (CETSA)**

CETSA was used to demonstrate the target engagement of **STM2457** in a cellular context.

- Cell Treatment: Cells were treated with various concentrations of STM2457.
- Heating: The treated cells were heated to a specific temperature to induce protein denaturation.
- Lysis and Centrifugation: The cells were lysed, and the soluble fraction was separated from the aggregated proteins by centrifugation.
- Protein Quantification: The amount of soluble METTL3 in the supernatant was quantified by Western blotting or other protein detection methods. The IC50 for target engagement was determined by the concentration of STM2457 that resulted in a 50% shift in the thermal denaturation curve of METTL3.

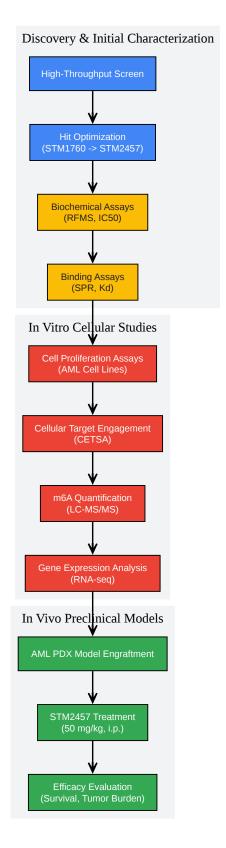
#### In Vivo Patient-Derived Xenograft (PDX) Models

The in vivo efficacy of **STM2457** was evaluated in clinically relevant AML models.

- Animal Model: Immunocompromised mice (e.g., NSG mice) were used.
- Cell Engraftment: Human AML patient-derived cells were engrafted into the mice.
- Treatment: Once the disease was established, mice were treated with either vehicle control
  or STM2457 (typically at a dose of 50 mg/kg via intraperitoneal injection, once daily).[4]
- Monitoring: Disease progression was monitored by bioluminescence imaging (for luciferasetagged cells) and analysis of human CD45+ cells in the peripheral blood, bone marrow, and spleen.[1]
- Endpoint: The primary endpoint was overall survival.



# Experimental Workflow for Preclinical Evaluation of STM2457





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Caption: A streamlined workflow for the preclinical discovery and evaluation of **STM2457**.

#### Conclusion

**STM2457** has emerged as a pivotal tool compound for elucidating the biological functions of METTL3 and as a promising therapeutic candidate for AML and potentially other malignancies. Its development has provided preclinical proof-of-concept for targeting RNA-modifying enzymes as a novel anti-cancer strategy. Further clinical investigation of METTL3 inhibitors, such as the orally bioavailable successor to **STM2457**, STC-15, is warranted.[3]

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